![molecular formula C24H26N2O3S B7690303 N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7690303.png)
N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as CPCA, is a synthetic compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
Mechanism of Action
The mechanism of action of CPCA is based on its ability to bind to the active site of enzymes and prevent their activity. It achieves this by forming strong hydrogen bonds with the amino acid residues of the enzyme, thereby blocking the substrate from accessing the active site.
Biochemical and Physiological Effects:
CPCA has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth and metastasis, the prevention of bone loss in osteoporosis, and the protection of neurons from oxidative stress in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPCA in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition and analysis of their activity. However, its use may be limited by its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several potential future directions for the use of CPCA in scientific research, including the development of new drugs for cancer and neurodegenerative diseases, the study of its effects on other enzymes and biological processes, and the exploration of its potential applications in drug delivery and imaging. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesis Methods
CPCA can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2-phenylethylamine, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride and acetic anhydride. The final product is obtained through purification and isolation steps.
Scientific Research Applications
CPCA has been widely used in scientific research for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrases and metalloproteinases. It has been shown to have potential applications in the fields of cancer research, osteoporosis, and neurodegenerative diseases.
properties
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19-13-14-23(20(2)17-19)25-24(27)18-26(16-15-21-9-5-3-6-10-21)30(28,29)22-11-7-4-8-12-22/h3-14,17H,15-16,18H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQZPXMPIDYOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.